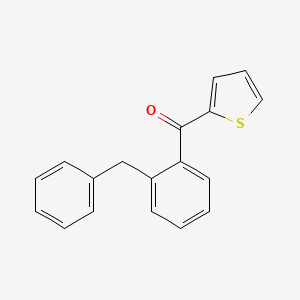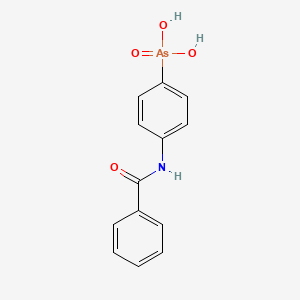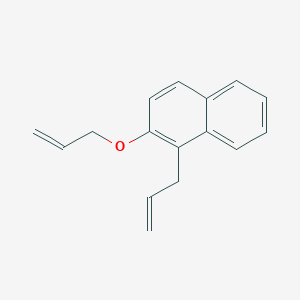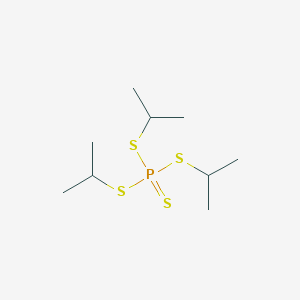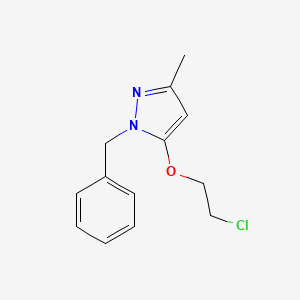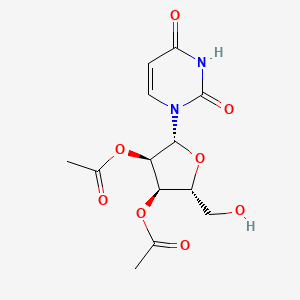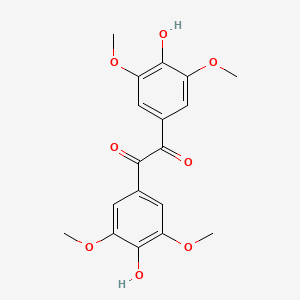
Syringil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Syringil, also known as syringol, is an organic compound with the formula HO(CH₃O)₂C₆H₃. It is a phenol with methoxy groups in the flanking (2 and 6) positions. This compound is a colorless solid, although typical samples are brown due to air-oxidized impurities. It is derived from the thermal decomposition of sinapyl alcohol, a component of lignin, and is an important component of wood smoke .
準備方法
Synthetic Routes and Reaction Conditions
Syringil can be synthesized through the pyrolysis of lignin, specifically from the sinapyl alcohol component. The conversion involves replacing the propenyl alcohol substituent of sinapyl alcohol with hydrogen . This process is typically carried out under high-temperature conditions.
Industrial Production Methods
In industrial settings, this compound is produced as a byproduct of lignin pyrolysis. Pyrolysis oil, a biofuel derived from woody biomass, can be optimized to yield this compound. This method potentially competes with petroleum-derived phenols .
化学反応の分析
Types of Reactions
Syringil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form syringaldehyde and syringic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Syringaldehyde, syringic acid.
Reduction: Syringyl alcohol.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
科学的研究の応用
Syringil has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other phenolic compounds.
Biology: Studied for its role in lignin biosynthesis and plant cell wall structure.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the production of smoke flavorings for food and as a potential substitute for phenol formaldehyde resin in adhesives .
作用機序
Syringil exerts its effects through various molecular targets and pathways:
Lignin Biosynthesis: In plants, this compound is involved in the biosynthesis of syringyl lignin, a fundamental building block of plant cell walls.
Antioxidant Activity: This compound’s phenolic structure allows it to scavenge free radicals, contributing to its antioxidant properties.
類似化合物との比較
Syringil is unique compared to other similar compounds due to its specific structure and properties:
Guaiacol: Another phenolic compound derived from lignin pyrolysis, but with only one methoxy group.
Sinapyl Alcohol: A precursor to this compound, with a propenyl alcohol substituent.
Syringaldehyde: An oxidation product of this compound, with an aldehyde group replacing one of the methoxy groups .
Similar compounds include:
- Guaiacol
- Sinapyl Alcohol
- Syringaldehyde
- Syringic Acid
- Acetosyringone
- Sinapaldehyde
- Sinapinic Acid
- Sinapine
- Canolol
This compound’s unique combination of methoxy groups and phenolic structure makes it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
530-07-4 |
|---|---|
分子式 |
C18H18O8 |
分子量 |
362.3 g/mol |
IUPAC名 |
1,2-bis(4-hydroxy-3,5-dimethoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O8/c1-23-11-5-9(6-12(24-2)17(11)21)15(19)16(20)10-7-13(25-3)18(22)14(8-10)26-4/h5-8,21-22H,1-4H3 |
InChIキー |
BVROSQBQXJYCOZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)C(=O)C2=CC(=C(C(=C2)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



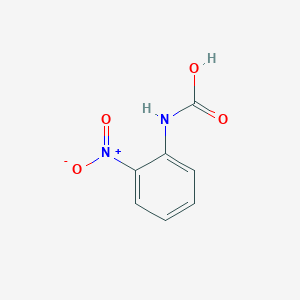
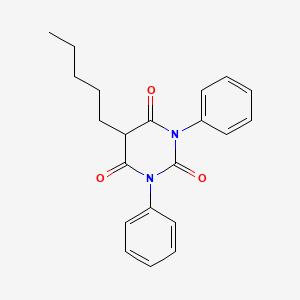
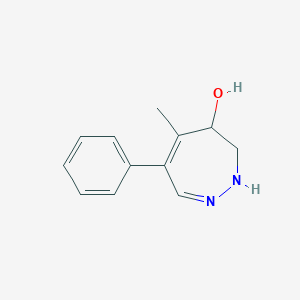

![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
